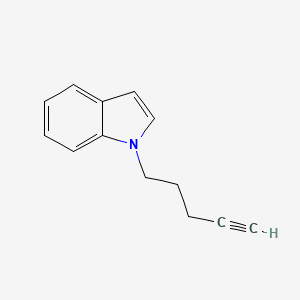

1-(Pent-4-yn-1-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13N |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-pent-4-ynylindole |

InChI |

InChI=1S/C13H13N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h1,4-5,7-9,11H,3,6,10H2 |

InChI Key |

WPXYXGAVYMFGKJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Pent 4 Yn 1 Yl 1h Indole

N-Alkylation Strategies for the Indole (B1671886) Scaffold with Terminal Alkyne Moieties

The introduction of an alkyl chain with a terminal alkyne onto the nitrogen atom of the indole ring presents a unique synthetic challenge due to the nucleophilic nature of both the indole nitrogen and the potential for side reactions involving the alkyne. researchgate.net Several strategies have been developed to achieve this transformation with high efficiency and selectivity.

Direct N-Alkylation with Pent-4-yn-1-yl Electrophiles

The most straightforward approach for the synthesis of 1-(pent-4-yn-1-yl)-1H-indole involves the direct N-alkylation of indole with a suitable pent-4-yn-1-yl electrophile. This classical method relies on the deprotonation of the indole N-H bond using a strong base to form the indolide anion, which then acts as a nucleophile.

Commonly employed bases include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). researchgate.net The indolide anion, once formed, readily reacts with an electrophile such as 5-halo-1-pentyne (e.g., 5-bromo-1-pentyne (B27030) or 5-iodo-1-pentyne) or pent-4-yn-1-yl tosylate via an SN2 reaction to furnish the desired N-alkylated product. youtube.com

Alternative, milder, and more environmentally benign methods have also been explored. For instance, the use of dialkyl carbonates, such as dimethyl carbonate or dibenzyl carbonate, in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to be effective for N-alkylation under mild conditions. google.com More advanced, catalyst-free methods include three-component Mannich-type reactions conducted in aqueous microdroplets, which have demonstrated remarkable chemoselectivity for N-alkylation over the conventional C-alkylation product obtained in bulk reactions. stanford.edu

Reductive Cross-Coupling Approaches for Indole N-Alkylation

Reductive cross-coupling reactions have emerged as powerful alternatives for forming C-N bonds, bypassing the need for pre-functionalized electrophiles. An efficient method for the direct N-alkylation of indoles utilizes a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and the indole. rsc.orgrsc.org This reaction is typically performed in the presence of a copper(I) iodide catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netrsc.org This approach is notable for its use of readily available starting materials, as N-tosylhydrazones can be easily prepared from corresponding aldehydes or ketones. rsc.org

| Catalyst System | Base | Solvent | Temperature (°C) | General Yield Range |

|---|---|---|---|---|

| CuI / P(p-tolyl)3 | KOH | 1,4-Dioxane | 100 | Moderate to Good |

Another innovative reductive alkylation strategy involves the use of indium catalysis. This method facilitates the coupling of indoles with alkynes in the presence of a hydrosilane, offering a flexible route to diverse alkylindoles with broad functional group compatibility. acs.org Furthermore, the field of electrochemistry provides modern tools for such transformations, with electroreductive cross-coupling reactions offering a sustainable and powerful method for generating highly active intermediates for alkylation reactions. nih.gov

Dearomatization-Rearomatization Strategies for N-Alkylation of Indoles

A sophisticated strategy for the functionalization of indoles involves a dearomatization-rearomatization sequence. This approach temporarily disrupts the aromaticity of the indole ring to facilitate a reaction that might otherwise be challenging, followed by a restoration of the aromatic system. A notable example is the dearomatization-rearomatization strategy for the reductive cross-coupling of indoles with ketones in water, which overcomes challenges related to the nucleophilicity of the indole nitrogen. consensus.app

This concept can be extended to N-alkylation. The process would involve an initial dearomatization of the indole nucleus to form a more reactive enamine or indolenine intermediate. This intermediate can then react with an electrophile. A subsequent rearomatization step, often through tautomerism or an oxidative process, re-establishes the indole core, now bearing the N-alkyl substituent. Advanced variations of this strategy employ visible-light photoredox catalysis for the dearomatization of electron-deficient indoles, enabling their hydroalkylation. researchgate.net While not a direct N-alkylation, palladium-catalyzed dearomatizing spiroannulation reactions of indoles with alkynes also showcase the power of dearomatization in forming new bonds at the indole core. researchgate.net

Transition Metal-Catalyzed Routes to N-Alkylated Indoles Containing Alkyne Functionality

Transition metal catalysis, particularly with palladium, has revolutionized indole synthesis and functionalization. acs.orgacs.org These methods often provide access to substituted indoles with high efficiency and selectivity under mild conditions, starting from simple precursors. acs.orgacs.org

Palladium-Catalyzed Indole Synthesis and Functionalization

Palladium catalysts are exceptionally versatile for constructing the indole backbone and for its subsequent functionalization. acs.org Well-established methods like the Larock, Fagnou, and Yamanaka indole syntheses involve the cyclization of alkyne-tethered substrates. acs.orgacs.orgthieme-connect.com For instance, the Larock indole synthesis involves a one-pot palladium-catalyzed annulation of ortho-iodoanilines and internal alkynes to yield 2,3-disubstituted indoles. acs.org These foundational methods provide a basis for developing routes to N-alkynyl indoles, either by using an N-alkynyl substituted aniline (B41778) derivative as a starting material or by subsequent N-functionalization of the synthesized indole.

C,N-Coupling and Carbonylative Approaches

Among the most elegant palladium-catalyzed strategies are domino reactions that form multiple bonds in a single pot. One such process involves an initial C,N-coupling followed by a carbonylative cyclization. nih.govbeilstein-journals.org For example, a one-pot synthesis of 2-aroylindoles has been developed from 2-gem-dibromovinylaniline, which proceeds through an initial C,N-coupling, followed by carbon monoxide (CO) insertion and a Suzuki coupling. nih.govbeilstein-journals.org

More directly relevant to N-substituted indoles are carbonylative syntheses that construct N-acyl indoles from 2-alkynylanilines and aryl iodides. rsc.org In these reactions, a CO source is used to incorporate a carbonyl group, leading to the formation of the N-acyl indole structure. Various CO surrogates, such as benzene-1,3,5-triyl triformate (TFBen), can be employed, making the procedure more user-friendly than using gaseous CO. rsc.org These carbonylative approaches represent a powerful tool for accessing functionalized indoles, which could be precursors to or analogs of this compound. researchgate.net

| Starting Materials | Catalyst/Ligand | CO Source | Base/Additive | Solvent | General Conditions |

|---|---|---|---|---|---|

| 2-Alkynylanilines, Aryl Iodides | Pd(OAc)2 / DPEPhos | TFBen | DIPEA | MeCN | Facile, high yields |

| 2-gem-Dibromovinylaniline, Boronic Ester | Pd(PPh3)4 | CO gas (12 bar) | K2CO3 | Dioxane | 100 °C, 16 h |

Heck-Cassar-Sonogashira Coupling Variants for Alkyne Introduction

The Sonogashira coupling reaction is a cornerstone in the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. It traditionally involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. youtube.comyoutube.com This methodology is highly effective for creating C(sp²)-C(sp) bonds.

In the context of synthesizing this compound, the Sonogashira reaction can be envisioned in a multi-step sequence. A primary approach involves the N-alkylation of indole with a dihaloalkane, such as 1-bromo-5-chloropentane, followed by a Sonogashira coupling of the resulting 1-(5-chloropentyl)-1H-indole with a protected acetylene (B1199291) source, and subsequent deprotection. A more direct, though less common, route for analogous structures involves the coupling of an N-propargyl indole derivative with an appropriate halide.

Modern variants of the Sonogashira reaction have expanded its scope and efficiency. The use of advanced phosphine ligands, such as XPhos, can stabilize the palladium catalyst, allowing for lower catalyst loadings and milder reaction conditions. organic-chemistry.org Furthermore, nickel-catalyzed Sonogashira-type reactions have emerged as a cost-effective alternative to palladium, demonstrating good functional group tolerance and avoiding the need for a copper co-catalyst in some cases. nih.gov These reactions typically couple terminal alkynes with aryl halides, which could be precursors to the indole ring itself, followed by a cyclization step. nih.gov

Research into the synthesis of functionalized indole-2-carbonitriles has demonstrated the utility of Sonogashira coupling on the indole scaffold. For instance, 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives undergo Sonogashira coupling with various terminal alkynes, showcasing the reaction's tolerance for the nitrile and benzyl (B1604629) groups and its effectiveness at the C3 position. nih.gov While this example functionalizes a different position, the underlying principles are directly applicable to the synthesis of precursors for more complex indole-alkyne structures.

Table 1: Representative Sonogashira Coupling Conditions for Indole Derivatives

| Indole Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | 90% | nih.gov |

| 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | NiCl₂(dppp), Zn | K₂CO₃ / DMA | Not specified | nih.gov |

| Aryl Halide | Terminal Alkyne | Pd(OAc)₂, XPhos | Cs₂CO₃ / Dioxane | Good yields | organic-chemistry.org |

Copper-Catalyzed Alkylation and Cycloisomerization Reactions involving Indoles and Alkynes

Copper catalysis offers a versatile and economical platform for synthesizing indole derivatives. These methods are particularly relevant for forging the N-alkyl bond to introduce the pentynyl side chain or for constructing the indole ring itself through cycloisomerization.

Direct N-alkylation of indole with a suitable pentynyl electrophile, such as 5-halopent-1-yne, can be facilitated by a copper catalyst. While base-mediated N-alkylation is common, copper catalysis can offer milder conditions and improved yields. More advanced copper-catalyzed reactions involve cascade or tandem processes where multiple bonds are formed in a single operation. For example, a copper-catalyzed reaction between enamines and electron-deficient terminal alkynes has been developed to construct polysubstituted pyrido[1,2-a]indoles, demonstrating copper's ability to mediate complex C-C and C-N bond formations. researchgate.net

Copper catalysts are also pivotal in reactions that start from simpler precursors. A notable example is the tandem reaction of 2-alkynylanilines with electrophiles like benzoquinones, catalyzed by copper cyanide, to efficiently produce 3-indolylquinones. rsc.org This process involves an initial copper-mediated cyclization of the 2-alkynylaniline to form an indole intermediate, which then reacts with the electrophile. rsc.org This strategy highlights the potential for one-pot syntheses of functionalized indoles from acyclic starting materials.

Furthermore, copper-catalyzed hydroindolation of alkynes, followed by annulation, provides a direct route to complex indole-fused heterocycles. acs.org These reactions often proceed through the in-situ generation of copper carbene intermediates, which then undergo further transformations. Although these examples result in more complex fused systems, the initial copper-mediated interaction between the indole nucleus and an alkyne is a key mechanistic step that could be adapted for the synthesis of N-alkynyl indoles. Recent studies have also focused on the regioselective C-H alkylation of the indole's benzene (B151609) ring using copper-carbene species, underscoring the expanding utility of copper in indole functionalization. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions for Indole Synthesis and Functionalization

| Reactants | Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Indolyl homopropargyl amides | Copper Catalyst | endo-Cyclization / Friedel–Crafts Alkylation | Tetracyclic Indole Derivatives | researchgate.net |

| 2-Alkynylanilines, Benzoquinones | CuCN | Tandem Annulation / C-C Coupling | 3-Indolylquinones | rsc.org |

| Allene-ynamides, Indoles | Copper Catalyst | Indolylcupration / Annulation | Indole-fused Spirobenzo[f]indole-cyclohexanes | acs.org |

| Indoles with C3 carbonyl, α-diazomalonates | Cu(OAc)₂·H₂O / AgSbF₆ | Regioselective C5–H Alkylation | C5-Alkylated Indoles | nih.gov |

Gold-Catalyzed Activation of Alkynes in Nitrogen-Containing Heterocycle Synthesis

Gold catalysts, particularly gold(I) complexes, have emerged as exceptionally powerful tools for activating the C-C triple bond of alkynes towards attack by nucleophiles. acs.org This unique reactivity, attributed to relativistic effects, allows for a wide range of transformations under mild conditions, making it highly suitable for the synthesis of nitrogen-containing heterocycles like indole and its derivatives. acs.orgnih.gov

One of the most prominent applications of gold catalysis in this area is the intramolecular hydroamination of alkynes. A precursor containing both an aniline-type nitrogen and a suitably positioned alkyne chain can undergo gold-catalyzed cyclization to form the indole ring. The regioselectivity of these cyclizations (e.g., 5-exo-dig vs. 6-endo-dig) can often be controlled by the electronic properties of the alkyne substituent. nih.gov

For a molecule like this compound, a retrosynthetic approach could involve a gold-catalyzed reaction on a precursor. For instance, a suitably substituted aniline with a pentynyl group could undergo cyclization. More commonly, gold catalysts are used in cascade reactions. For example, homopropargylic ethers with a pendant nitrogen nucleophile can react with gold catalysts in the presence of water to form saturated heterocyclic ketones through a sequence of alkyne hydration, elimination, and intramolecular conjugate addition. nih.govacs.org This methodology has been successfully applied to the total synthesis of natural products like andrachcinidine. nih.govacs.org

Table 3: Gold-Catalyzed Cyclization Reactions for Heterocycle Synthesis

| Substrate Type | Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Homopropargylic ethers with N-nucleophiles | Electrophilic Gold Catalyst | Hydration/Elimination/Conjugate Addition | Saturated Piperidines (Ketones) | nih.gov, acs.org |

| o-Alkynylbenzyl carbamates | Gold(I) Catalyst | Intramolecular Hydroamination | Dihydropyrroles / Isoquinolines | nih.gov |

| Alkynylureas | Gold(I) Catalyst | Intramolecular Hydroamination | N-Containing Heterocycles | nih.gov |

| Enynals and Alkenes | Gold(I) Complexes | Intramolecular Carbonyl-Alkyne Addition / Diels-Alder | 1,3-Cyclohexadienes | acs.org |

Rhodium-Catalyzed Annulation/Aromatization Sequences

Rhodium catalysis has become an indispensable tool for the construction of carbo- and heterocyclic rings, including the indole nucleus. researchgate.net Rhodium(III)-catalyzed reactions, in particular, are well-known for their ability to proceed via C-H activation, enabling the direct annulation of aromatic precursors with alkynes to form fused ring systems. nih.gov

The synthesis of substituted indoles can be achieved through the rhodium-catalyzed redox-neutral annulation of N-acetoxyacetanilides with alkynes. acs.orgacs.org This method is highly efficient, tolerates a wide range of functional groups, and can even be performed as a one-pot synthesis starting from nitroarenes. acs.org To generate a structure like this compound, one could first synthesize the core indole ring using this annulation strategy and then perform N-alkylation with a pentynyl halide.

Another powerful approach is the intermolecular annulation of existing indoles with alkynes to build more complex, polycyclic structures. For instance, Rh(III) catalysis enables the reaction of N-carbamoylindoles with vinylene carbonate to yield pyrimidoindolones through C-H/N-H activation. researchgate.net Similarly, the reaction of indoles with terminal alkynes can lead to the formation of carbazoles, demonstrating the power of rhodium to forge new rings onto the indole scaffold. nih.gov

Rhodium catalysts are also effective in oxidative annulation reactions. For example, 2- or 7-arylindoles can react with alkynes using molecular oxygen as the sole oxidant to produce complex fused systems like isoindolo[2,1-a]indoles. mdpi.com While these methods yield products more complex than the target molecule, they showcase the fundamental reactivity patterns of rhodium catalysis in activating and functionalizing the indole core with alkyne partners.

Table 4: Rhodium-Catalyzed Reactions for Indole and Carbazole Synthesis

| Reactants | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| N-Acetoxyacetanilides, Alkynes | Cp*Rh(MeCN)₃₂ | Redox-Neutral Annulation | Substituted Indoles | acs.org, acs.org |

| Indoles, Terminal Alkynes | Rh(III) Catalyst | C-H Activation / Intermolecular Annulation | Carbazoles | nih.gov |

| Indoles, 4-Hydroxy-2-alkynoates | Rh(III) Catalyst | [4+2] Annulation / Lactonization Cascade | Indole-Fused Polyheterocycles | researchgate.net |

| 2-Arylindoles, Alkynes | Rh(III) Catalyst, O₂ | Oxidative Annulation | Indolo[2,1-a]isoquinolines | mdpi.com |

Metal-Free Cyclization and Annulation Strategies for Indole Ring Formation with Alkyne Side Chains

The development of metal-free synthetic methods is a key goal in green chemistry, aiming to reduce cost and environmental impact. For indole synthesis, several metal-free strategies have emerged that leverage the inherent reactivity of alkyne-containing precursors. chim.itresearchgate.net These methods often rely on acid- or base-promotion, radical pathways, or electrochemistry to initiate the cyclization cascade. chim.it

One prominent metal-free approach is the intramolecular cyclization of 2-alkenylanilines. mdpi.com While not directly involving an alkyne, the principles are transferable. For instance, oxidation of the alkene to an epoxide, followed by acid-catalyzed intramolecular cyclization and elimination of water, provides a robust route to 2-aryl-N-sulfonyl indoles. mdpi.com A similar strategy could be conceived for a 2-alkynylaniline precursor. Other methods for cyclizing 2-alkenylanilines use oxidants like DDQ or NIS under metal-free conditions. researchgate.net

More directly relevant is the base- or acid-catalyzed intramolecular aza-Michael addition. An ortho-aminobenzyl-substituted system containing a conjugated alkynyl moiety can undergo a one-pot intramolecular aza-Michael addition followed by alkene isomerization to yield the indole scaffold. This method is particularly effective for creating indoles with an electron-withdrawing group on the C2 side chain. acs.org

Electrophilic cyclization is another powerful metal-free tool. The activation of a C-C triple bond in a suitable precursor by an electrophile like iodine (I₂) or iodine monochloride (ICl) can trigger a nucleophilic attack from the aniline nitrogen, leading to a cyclized intermediate that then aromatizes to the indole product. chim.it This strategy has been employed to synthesize a variety of highly functionalized indoles.

Table 5: Metal-Free Strategies for Indole Synthesis

| Precursor Type | Reagents / Conditions | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| N-Ts-2-alkenylanilines | DDQ (oxidant) | C-H Amination | Substituted Indoles | researchgate.net |

| N-Substituted 2-alkenylanilines | 1. mCPBA; 2. TFA | Epoxidation / Cyclization / Elimination | 2-Aryl-N-sulfonyl Indoles | mdpi.com |

| ortho-aminobenzyl-substituted alkynyl system | Base or Acid Catalyst | Aza-Michael Addition / Isomerization | Indoles with C2 side chains | acs.org |

| Alkyne with N-nucleophile | I₂, ICl, or organochalcogen | Electrophilic Cyclization | Functionalized Indoles | chim.it |

Cascade and One-Pot Synthetic Sequences Towards this compound Analogues

Cascade reactions, where multiple transformations occur sequentially in a single pot, are highly valued for their efficiency in rapidly building molecular complexity from simple starting materials. rsc.org These strategies are particularly powerful for synthesizing complex heterocyclic systems like indole analogues, as they minimize the need for intermediate purification steps.

A prime example of a cascade approach is the copper-catalyzed tandem reaction of indolyl homopropargyl amides. In this process, copper catalyzes both an initial hydroamination and a subsequent Friedel–Crafts alkylation, leading to the formation of complex tetracyclic indole derivatives in one pot. researchgate.net Similarly, the copper-catalyzed reaction of 2-alkynylanilines with benzoquinones involves a domino sequence of cyclization followed by C-C bond formation to yield 3-indolylquinones. rsc.org

Palladium-catalyzed cascades have also been developed. A one-pot, two-step methodology can combine a Barluenga cross-coupling with a subsequent reductive cyclization to produce substituted indoles without isolating the intermediate. researchgate.net Another innovative cascade involves an iodine monochloride-promoted reaction of 1-phenylpent-4-yn-2-ols to synthesize 1-naphthaldehydes. researchgate.net This sequence proceeds via intramolecular Friedel-Crafts reaction, dehydration, and oxidation, showcasing how a simple reagent can trigger a complex series of transformations. researchgate.net

Radical-mediated domino reactions provide another avenue to complex indole-containing polycycles. Starting from simple 1,5-disubstituted indoles, a five-step sequence culminating in a domino aryl/iminyl radical-mediated cyclization can produce intricate pentacyclic scaffolds. nih.gov These advanced, multi-step, one-pot sequences highlight the pinnacle of synthetic efficiency and are crucial for creating libraries of complex molecules for further study.

Table 6: Examples of Cascade Reactions for Heterocycle Synthesis

| Reaction Type | Key Reagents / Catalyst | Starting Material Type | Final Product Type | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Tandem Cyclization | Copper Catalyst | Indolyl Homopropargyl Amides | Tetracyclic Indole Derivatives | researchgate.net |

| Palladium-Catalyzed Tandem Reaction | Pd Catalyst, TsNHNH₂ | Mannich Adducts | Phenanthridine/Quinoline Derivatives | researchgate.net |

| Domino Radical Cyclization | DLP/TTMSS or AIBN/TTMSS | Radical Cyano-Precursors from Indoles | Indole-Pyrido-Indene Pentacycles | nih.gov |

| Iodine Monochloride-Promoted Cascade | ICl | 1-Phenylpent-4-yn-2-ols | 1-Naphthaldehydes | researchgate.net |

Table of Compounds

| Compound Name | Structure/Role |

|---|---|

| This compound | Target Molecule |

| Heck-Cassar-Sonogashira Coupling | Reaction Type |

| Palladium | Catalyst Metal |

| Copper | Catalyst Metal |

| XPhos | Ligand |

| Nickel | Catalyst Metal |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Reactant |

| Pyrido[1,2-a]indoles | Product Class |

| 2-Alkynylanilines | Reactant Class |

| 3-Indolylquinones | Product Class |

| Gold | Catalyst Metal |

| Andrachcinidine | Natural Product |

| Rhodium | Catalyst Metal |

| N-Acetoxyacetanilides | Reactant Class |

| Carbazoles | Product Class |

| Isoindolo[2,1-a]indoles | Product Class |

| 2-Alkenylanilines | Reactant Class |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Oxidant |

| NIS (N-Iodosuccinimide) | Reagent |

| Iodine monochloride (ICl) | Reagent |

| 1-Phenylpent-4-yn-2-ols | Reactant Class |

| 1-Naphthaldehydes | Product Class |

Reactivity and Functionalization of 1 Pent 4 Yn 1 Yl 1h Indole

Functionalization of the Indole (B1671886) Nucleus in 1-(Pent-4-yn-1-yl)-1H-indole

The indole ring is an electron-rich aromatic system, rendering it susceptible to a variety of functionalization reactions. The presence of the N-pentynyl group can influence the reactivity and selectivity of these transformations.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indole scaffold. rsc.org The inherent reactivity of the indole ring generally favors functionalization at the C3 position, followed by the C2 position. However, achieving selectivity for other positions, such as those on the benzene (B151609) portion (C4-C7), often requires specific directing groups or catalysts. nih.gov

For N-alkylated indoles like this compound, C-H functionalization can be directed to various positions. While the C3 position is electronically favored for electrophilic attack, transition metal-catalyzed reactions can provide access to other sites. For instance, palladium-catalyzed C-H alkylation reactions have been developed for the C2-selective functionalization of indoles. rsc.org Furthermore, manganese-catalyzed C-H alkenylation of indoles with alkynes has been shown to be highly regioselective, affording bis/trisubstituted indolylalkenes. rsc.org The presence of an acid co-catalyst is crucial in directing the selectivity of this transformation. rsc.org

The functionalization at the C4 to C7 positions of the indole core is more challenging due to the lower intrinsic reactivity of these C-H bonds. nih.gov Strategies to achieve this often involve the installation of a directing group on the indole nitrogen. While the pentynyl group itself is not a classical directing group, its presence does not preclude the use of such strategies to achieve functionalization at these less reactive sites.

The indole nucleus is highly activated towards electrophilic aromatic substitution, with a reactivity significantly greater than that of benzene. pearson.com The site of electrophilic attack is predominantly the C3 position. This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) without disrupting the aromaticity of the fused benzene ring. pearson.com

In the case of this compound, electrophilic substitution is expected to follow this general trend, leading to the formation of 3-substituted indole derivatives. The N-pentynyl substituent is not expected to alter this inherent regioselectivity. It is important to note that under strongly acidic conditions, protonation can occur at the C3 position, which can sometimes lead to dimerization or polymerization if not controlled.

Carbonylative functionalization introduces a carbonyl group into the indole nucleus, providing access to valuable derivatives such as indole-3-carboxamides and indole-3-α-ketoamides. rsc.org These reactions are typically catalyzed by transition metals like palladium. rsc.orgbeilstein-journals.org The regioselectivity of these carbonylations is highly dependent on the reaction conditions and the directing groups employed. beilstein-journals.org

For N-substituted indoles, direct carbonylation can be achieved at the C3 position. For example, palladium-catalyzed mono- and double-carbonylation of indoles with amines can be controllably tuned to produce either indole-3-amides or indole-3-α-ketoamides by slightly modifying the reaction conditions. rsc.org While specific examples with the N-pentynyl group are not prevalent in the literature, the general methodologies developed for N-alkylindoles are expected to be applicable.

Furthermore, palladium-catalyzed carbonylative cross-coupling reactions of indolylborates with prop-2-ynyl carbonates have been reported to yield cyclopenta[b]indoles, proceeding through an intermediate allenyl indol-2-yl ketone. clockss.org This highlights the potential for more complex, cascade reactions involving both the indole nucleus and the alkyne functionality under carbonylative conditions.

Chemoselectivity and Regioselectivity Considerations in Reactions of this compound

The presence of two reactive sites, the indole nucleus and the terminal alkyne, necessitates careful consideration of chemoselectivity. The choice of reagents and reaction conditions will determine which functional group reacts preferentially.

For instance, in gold-catalyzed intermolecular coupling reactions between indoles and carbonyl-functionalized alkynes, the reaction selectively affords 3-vinyl indoles, with only a single indole molecule adding to the alkyne. nih.govwhiterose.ac.uk This is in contrast to reactions with simple alkynes which can lead to bisindolemethanes. nih.gov This selectivity is attributed to the gold catalyst having a greater affinity for the indole than the alkyne, and the subsequent addition of a second indole being kinetically and thermodynamically less favorable. nih.govwhiterose.ac.uk

Regioselectivity in the functionalization of the indole ring is another critical aspect. As discussed, electrophilic substitution strongly favors the C3 position. However, transition metal-catalyzed C-H activation can be directed to other positions (C2, C4-C7) through the use of appropriate directing groups and catalytic systems. rsc.orgnih.gov Theoretical studies have shown that when C-H activation is the rate-determining step, functionalization tends to occur at the C7 or C4 positions, whereas if a subsequent step is rate-limiting, the C2 position is often favored. nih.gov

Derivatization Strategies for Expanding Molecular Diversity

The dual functionality of this compound provides numerous avenues for creating a diverse library of more complex molecules.

One key strategy involves the functionalization of the terminal alkyne. The Sonogashira cross-coupling reaction is a powerful tool for this purpose. For example, the analogous compound, 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile, has been shown to undergo palladium-catalyzed coupling with various aryl iodides to furnish 1-(3-arylprop-2-yn-1-yl)-1H-indole derivatives in good yields. nih.gov This methodology can be directly applied to this compound to introduce a wide range of aromatic and heteroaromatic substituents at the terminus of the pentynyl chain.

Another approach is to leverage the reactivity of the indole nucleus. Following an initial functionalization of the indole ring, the alkyne can be further modified. For example, after a C3-selective electrophilic substitution, the alkyne could be hydrated to a ketone, reduced to an alkane or alkene, or engaged in click chemistry reactions.

Conversely, the alkyne can be transformed first, followed by modification of the indole ring. This sequential functionalization allows for the synthesis of highly complex and diverse molecular architectures. The choice of the synthetic route will depend on the desired final product and the compatibility of the functional groups with the reaction conditions at each step.

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 1-(Pent-4-yn-1-yl)-1H-indole, offering profound insights into its electronic environment and connectivity.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the indole (B1671886) ring and the pent-4-yn-1-yl side chain. The aromatic region will feature signals for the indole protons, typically observed between δ 6.5 and 7.7 ppm. The C2-H and C3-H protons of the indole ring are expected to appear as doublets, with their specific chemical shifts influenced by the N-substituent. The four protons on the benzene (B151609) ring of the indole moiety will present as a more complex multiplet system.

The pent-4-yn-1-yl chain protons will exhibit characteristic signals in the aliphatic region of the spectrum. The terminal alkyne proton (H-5') is expected to resonate as a triplet around δ 2.0 ppm. The methylene (B1212753) groups of the pentynyl chain will show distinct chemical shifts due to their varying proximity to the electronegative indole nitrogen and the alkyne group. The protons on C-1' are expected to be a triplet, being adjacent to the C-2' methylene group. The protons on C-2' and C-3' would likely appear as multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole H-2 | 6.5 - 7.0 | d |

| Indole H-3 | 7.0 - 7.5 | d |

| Indole H-4/H-7 | 7.5 - 7.7 | m |

| Indole H-5/H-6 | 7.0 - 7.2 | m |

| Pentynyl H-1' | 4.2 - 4.4 | t |

| Pentynyl H-2' | 1.9 - 2.1 | m |

| Pentynyl H-3' | 2.2 - 2.4 | m |

The ¹³C NMR spectrum will complement the ¹H NMR data, with signals corresponding to each unique carbon atom in the molecule. The indole ring carbons will resonate in the aromatic region (δ 100-140 ppm), with the C-7a and C-3a carbons appearing at the downfield end of this range. The carbons of the pent-4-yn-1-yl chain will be found in the aliphatic region. The terminal alkyne carbons (C-4' and C-5') are characteristically observed around δ 70-85 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indole C-2 | 128 - 130 |

| Indole C-3 | 101 - 103 |

| Indole C-3a | 128 - 130 |

| Indole C-4 | 120 - 122 |

| Indole C-5 | 121 - 123 |

| Indole C-6 | 119 - 121 |

| Indole C-7 | 109 - 111 |

| Indole C-7a | 135 - 137 |

| Pentynyl C-1' | 45 - 47 |

| Pentynyl C-2' | 28 - 30 |

| Pentynyl C-3' | 18 - 20 |

| Pentynyl C-4' | 82 - 84 |

Two-dimensional NMR experiments are invaluable for the unambiguous assignment of proton and carbon signals and for probing the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the pent-4-yn-1-yl chain (H-1' to H-2' to H-3') and within the indole ring's spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the H-1' protons of the pentynyl chain and the indole C-2 and C-7a carbons, confirming the point of attachment. Correlations between the alkyne proton (H-5') and carbons C-3' and C-4' would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. mdpi.comnih.govarxiv.orgmdpi.com This is particularly useful for determining the preferred conformation of the flexible pent-4-yn-1-yl chain relative to the planar indole ring. For instance, NOE cross-peaks between the H-1' and H-2' protons of the chain and the H-2 and H-7 protons of the indole ring would indicate a folded conformation.

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Characteristic Functional Group Signatures

The infrared (IR) spectrum of this compound would display characteristic absorption bands for its functional groups. The most prominent features would be the C≡C-H stretching of the terminal alkyne at approximately 3300 cm⁻¹ and the C≡C stretch, which is typically weaker, around 2120 cm⁻¹. The aromatic C-H stretching of the indole ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the pentynyl chain would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the indole's aromatic system would be visible in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Terminal Alkyne C-H Stretch | ~3300 | Strong, sharp |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| Alkyne C≡C Stretch | ~2120 | Weak to medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₃H₁₃N, the calculated exact mass of the molecular ion [M]⁺ would be 183.1048. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula. mdpi.com

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₃H₁₃N | 183.1048 |

Computational Chemistry and Theoretical Investigations of 1 Pent 4 Yn 1 Yl 1h Indole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic properties of molecules like 1-(pent-4-yn-1-yl)-1H-indole. cuny.edu DFT methods allow for the detailed analysis of electron density to determine the energy, structure, and reactivity of the compound.

DFT calculations are instrumental in elucidating the intricate details of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways, locate transition state structures, and calculate activation energies. This predictive capability is crucial for optimizing existing synthetic routes and designing novel chemical transformations.

For instance, in the synthesis of functionalized indole (B1671886) derivatives, DFT can model the various steps of cross-coupling reactions. mdpi.com The calculations can help in understanding the role of catalysts and predicting the stereochemistry and regioselectivity of the products. The computed energetics provide a theoretical foundation for experimental observations and guide the development of more efficient synthetic methodologies.

Table 1: Illustrative DFT Data for a Hypothetical Reaction Step

| Parameter | Value (kcal/mol) |

| Energy of Reactants | -150.0 |

| Energy of Transition State | -130.5 |

| Energy of Products | -175.2 |

| Activation Energy (Forward) | 19.5 |

| Reaction Energy | -25.2 |

This table illustrates the type of energetic data that can be obtained from DFT calculations to describe a single step in a reaction mechanism.

A significant application of DFT is the prediction of spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds. For this compound, DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. researchgate.net These calculated shifts, when compared with experimental spectra, serve as a powerful tool for confirming the molecular structure. nih.gov

The accuracy of these predictions depends on the chosen functional and basis set. By correlating the theoretical data with experimental findings for known indole analogs, a high degree of confidence in the structural assignment of this compound and its derivatives can be achieved. nih.govdoaj.orgnih.gov

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for an Indole Derivative

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C2 | 122.7 | 123.1 |

| C3 | 102.5 | 103.0 |

| C3a | 128.9 | 129.5 |

| C4 | 120.8 | 121.2 |

| C5 | 121.9 | 122.3 |

| C6 | 119.8 | 120.1 |

| C7 | 110.9 | 111.4 |

| C7a | 136.2 | 136.8 |

This table provides an example of how experimental and DFT-calculated NMR data can be compared for structural verification.

DFT studies offer a detailed picture of the electronic landscape of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. nih.gov The energy and spatial distribution of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack.

Furthermore, calculations of the molecular electrostatic potential (MEP) and atomic charges reveal the charge distribution across the molecule. This helps in understanding intermolecular interactions and the reactivity of different parts of the molecule. The aromaticity of the indole ring system can also be quantified using various DFT-based indices, providing insight into its stability and chemical behavior. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions of Derivatives

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. researchgate.net For derivatives of this compound, MD simulations can reveal their conformational flexibility. nih.gov The pentynyl chain can adopt various conformations, and MD simulations can identify the most stable arrangements and the energy barriers between them.

MD simulations are also crucial for studying intermolecular interactions, particularly in condensed phases. nih.gov By simulating a system containing multiple molecules, researchers can investigate how these molecules interact with each other and with solvent molecules. This is particularly important for understanding the properties of materials and for designing molecules with specific binding affinities, for instance, in the context of drug design where indole derivatives are of interest. nih.govnih.gov

Quantum Chemical Calculations for Understanding Energetic Pathways and Thermodynamic Stability

Quantum chemical calculations, including but not limited to DFT, provide a fundamental understanding of the energetic pathways and thermodynamic stability of this compound. These calculations can determine key thermodynamic quantities such as the heat of formation, Gibbs free energy, and entropy.

By comparing the energies of different isomers and conformers, the most thermodynamically stable structures can be identified. This information is vital for predicting the outcome of chemical reactions and for understanding the relative populations of different species at equilibrium. The insights gained from these calculations are foundational for a comprehensive understanding of the chemical and physical properties of this compound.

Applications in Chemical Research and Design

1-(Pent-4-yn-1-yl)-1H-indole as a Versatile Building Block in Complex Organic Synthesis

The ability to serve as a foundational unit for more elaborate structures is a hallmark of a useful building block in organic synthesis. This compound excels in this role, providing chemists with a reliable starting point for diverse molecular designs. onlinescientificresearch.com

Nitrogen-containing heterocycles are of paramount interest in medicinal chemistry due to their prevalence in biologically active compounds. organic-chemistry.org this compound is an ideal precursor for generating more complex heterocyclic systems. The terminal alkyne group is a reactive handle that can participate in a variety of cyclization reactions.

Researchers have demonstrated that N-alkynyl indoles can undergo transition-metal-catalyzed reactions to form fused or spirocyclic indole (B1671886) derivatives. For instance, intramolecular cyclization reactions can be designed to create new rings appended to the indole core. Furthermore, the alkyne can participate in intermolecular cycloaddition reactions with various partners to construct novel, linked heterocyclic systems, significantly expanding the chemical space accessible from a simple indole starting material. nih.govmdpi.com The indole skeleton itself is a key building block for numerous pharmaceuticals and natural products, and the addition of the pentynyl group provides a direct route to elaborate on this important structural motif. nih.gov

Beyond forming simple heterocycles, this compound serves as a linchpin for assembling advanced and complex molecular architectures. The terminal alkyne is amenable to a wide range of modern coupling reactions, such as Sonogashira, Stille, and Heck cross-couplings, allowing for the attachment of various aryl, vinyl, or other alkynyl fragments. nih.gov This modularity enables the synthesis of large, conjugated systems with potential applications in materials science, such as organic electronics.

In the context of drug discovery, the indole portion of the molecule can be designed to interact with a specific biological target, while the alkyne serves as a point of attachment for other functionalities. These functionalities can be used to modulate the compound's pharmacokinetic properties, introduce a secondary binding motif, or append a payload, leading to the creation of sophisticated multifunctional molecules.

Role in Click Chemistry and Bioconjugation Research

The introduction of "click chemistry" by K. B. Sharpless in 2001 revolutionized chemical synthesis by providing a set of reactions that are rapid, high-yielding, and biocompatible. alliedacademies.org The terminal alkyne of this compound makes it a prime substrate for the most famous click reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). alliedacademies.orgnih.gov This reaction forms a stable triazole ring, covalently linking the indole-containing molecule to another molecule functionalized with an azide (B81097) group.

| Click Reaction Type | Description | Catalyst | Key Feature |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. | Copper(I) salts, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.gov | Extremely high yield and specificity; widely used in various applications. alliedacademies.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A reaction between an azide and a strained cyclooctyne (B158145) that proceeds rapidly without the need for a metal catalyst. youtube.com | None (reaction is driven by ring strain). | Bioorthogonal and avoids the cellular toxicity associated with copper catalysts, making it ideal for use in living systems. youtube.com |

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. youtube.comnih.gov The click reaction is a cornerstone of this field. This compound can be incorporated into larger biomolecules, such as peptides, carbohydrates, or drug candidates, to serve as a chemical handle.

Once incorporated, this alkyne-tagged molecule can be detected and visualized inside living cells. nih.gov This is achieved by introducing a reporter molecule—such as a fluorophore or an affinity tag like biotin (B1667282)—that is functionalized with an azide. The subsequent click reaction specifically and covalently attaches the reporter to the alkyne-tagged biomolecule, allowing for its imaging or isolation. nih.govnih.gov This two-step strategy enables the study of a biomolecule's localization, trafficking, and interactions in its native environment. nih.gov

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, creating "libraries" that can be screened for biological activity. scispace.combenthamscience.com The reliability and simplicity of the click reaction make it exceptionally well-suited for this purpose. alliedacademies.org

This compound serves as an excellent scaffold for building such libraries. By reacting this single alkyne-containing building block with a diverse collection of azide-containing molecules, a large library of triazole-indole derivatives can be generated with minimal purification effort. eco-vector.comwordpress.com This high-throughput synthesis approach accelerates the drug discovery process by providing a vast pool of novel compounds for screening against therapeutic targets, such as enzymes or receptors, to identify promising lead candidates. nih.gov

Chemical proteomics utilizes chemical probes to study protein function, interactions, and localization on a proteome-wide scale. nih.gov Activity-based probes (ABPs) are a powerful class of tools in this field that typically consist of a reactive group to target an enzyme active site, a recognition element, and a reporter tag.

This compound can be used to construct sophisticated ABPs. The indole core can be modified to act as a recognition element for a specific class of proteins. After the probe binds to its target protein, the terminal alkyne functions as a bioorthogonal handle for "clicking" on a reporter tag. This reporter tag can be a fluorophore for fluorescent imaging of the target protein or biotin for affinity purification and subsequent identification by mass spectrometry. This approach allows for the profiling of enzyme activities directly in complex biological systems and is a key strategy for discovering new drug targets and diagnostic markers. nih.gov

Design of Analogues for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

The design of analogues based on a lead compound like this compound is a cornerstone of medicinal chemistry. SAR studies systematically alter the chemical structure to understand how these changes affect biological activity, with the goal of optimizing potency, selectivity, and pharmacokinetic properties.

Exploration of Indole and Alkyne Moiety Modifications for Receptor Binding Studies

The indole ring and the pentynyl chain are the two key components of this compound that can be systematically modified to probe interactions with a biological target.

Indole Moiety Modifications: The indole nucleus is a prevalent scaffold in many biologically active compounds and offers several positions for substitution. Modifications can be made to explore the electronic and steric requirements of the receptor binding pocket. For instance, introducing electron-donating or electron-withdrawing groups at various positions on the indole ring can modulate the electron density of the aromatic system and influence interactions such as pi-stacking or hydrogen bonding. The N-1 position, occupied by the pentynyl chain, is a critical vector for exploring the binding pocket. Additionally, bioisosteric replacement of the indole core with other heterocyclic systems like azaindoles or indazoles can be explored to improve properties such as metabolic stability or solubility while retaining binding affinity. baranlab.orgipinnovative.comnih.govnih.gov

Alkyne Moiety Modifications: The terminal alkyne of the pentynyl chain is a particularly interesting functional group for SAR studies. It is a π-electron-rich group that can participate in non-covalent interactions with a protein target. nih.gov The length and flexibility of the pentynyl chain can also be varied to optimize the positioning of the terminal alkyne within the binding site.

Key modifications to the alkyne moiety include:

Chain Length Variation: Shortening or lengthening the alkyl chain can determine the optimal distance for the alkyne to interact with a specific amino acid residue in the receptor.

Bioisosteric Replacement: The terminal alkyne can be replaced with other functional groups to probe the nature of the interaction. For example, replacing the alkyne with a nitrile, a small aromatic ring like phenyl, or a heterocycle like furan (B31954) or thiophene (B33073) can provide insights into the steric and electronic requirements of the binding pocket. researchgate.net Triazoles, which can be formed from the alkyne via "click chemistry," are another common bioisostere. researchgate.net

Terminal Group Modification: The terminal hydrogen of the alkyne can be substituted with various groups to alter its properties. For instance, adding a phenyl or other aromatic group can introduce additional π-stacking interactions. Introducing electron-withdrawing groups can modulate the reactivity of the alkyne, which is particularly relevant if it acts as a covalent warhead. nih.gov

| Modification Site | Type of Modification | Rationale for SAR Studies | Potential Impact |

| Indole Ring | Substitution (e.g., halogens, methoxy) at positions 2, 3, 4, 5, 6, 7 | Probe steric and electronic requirements of the binding pocket. | Alter binding affinity, selectivity, and metabolic stability. |

| Indole Ring | Bioisosteric replacement (e.g., azaindole, indazole) | Improve physicochemical properties (solubility, pKa) and metabolic profile. | Maintain or improve biological activity with better drug-like properties. |

| Pentynyl Chain | Variation in chain length (e.g., butynyl, hexynyl) | Optimize positioning of the terminal alkyne within the binding site. | Enhance binding affinity by achieving optimal geometry for interaction. |

| Terminal Alkyne | Bioisosteric replacement (e.g., nitrile, phenyl, furan, triazole) | Investigate the nature of the interaction (e.g., H-bonding, π-stacking). | Modulate binding mode and affinity; improve pharmacokinetic properties. |

| Terminal Alkyne | Substitution of the terminal hydrogen | Introduce new interaction points or modify reactivity. | Increase potency through additional binding interactions or covalent bond formation. |

In Vitro Mechanistic Investigations of Ligand-Target Interactions at the Molecular Level

To understand how analogues of this compound interact with their biological target, a variety of in vitro techniques can be employed. These methods provide detailed information at the molecular level, guiding further rounds of analogue design.

Molecular Modeling and Docking: Computational methods are invaluable for visualizing and predicting how a ligand might bind to its receptor. mdpi.com A 3D model of the target protein, if available, can be used to perform docking studies with various analogues of this compound. These simulations can predict the binding pose, identify key amino acid residues involved in the interaction, and estimate the binding affinity. nih.gov This information can then be used to rationalize the results of in vitro binding assays and to design new analogues with improved binding characteristics.

Binding Assays: Radioligand binding assays or fluorescence-based assays can be used to quantify the affinity of the synthesized analogues for the target receptor. These assays measure the concentration of the compound required to inhibit the binding of a known ligand by 50% (IC₅₀) or the equilibrium dissociation constant (Kd), providing a direct measure of binding potency.

X-ray Crystallography and NMR Spectroscopy: For a definitive understanding of the ligand-receptor interaction, co-crystallization of the target protein with a potent analogue can provide an atomic-level picture of the binding mode. X-ray crystallography can reveal the precise orientation of the ligand in the binding pocket and the specific interactions it makes with the surrounding amino acid residues. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study ligand-protein interactions in solution, providing information about which parts of the ligand and the protein are in close contact.

Functional Assays: Beyond simply binding to the receptor, it is crucial to understand the functional consequence of this binding. Depending on the nature of the target, various in vitro functional assays can be performed. For example, if the target is an enzyme, enzyme inhibition assays can determine the potency of the analogues. If the target is a receptor involved in cell signaling, cell-based assays can measure the downstream effects of receptor activation or inhibition.

Covalent Binding Studies: Given the presence of a terminal alkyne, which can act as a latent electrophile, it is important to investigate the possibility of covalent bond formation with a nucleophilic residue (like cysteine) in the binding site. acs.org Mass spectrometry-based techniques can be used to analyze the protein after incubation with the compound to detect any covalent modifications. acs.org

| Investigative Technique | Information Gained | Application in SAR |

| Molecular Docking | Predicted binding pose, key interacting residues, estimated binding energy. | Guides the design of new analogues with potentially improved binding affinity and selectivity. |

| Radioligand/Fluorescence Binding Assays | Quantitative measurement of binding affinity (IC₅₀, Kd). | Establishes a quantitative relationship between chemical structure and binding potency. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-receptor complex. | Provides definitive proof of the binding mode and guides rational drug design. |

| NMR Spectroscopy | Information on ligand-protein interactions in solution. | Confirms binding and identifies the parts of the molecule involved in the interaction. |

| In Vitro Functional Assays | Measurement of the biological effect of ligand binding (e.g., enzyme inhibition, receptor activation/inhibition). | Correlates binding affinity with functional activity, distinguishing between agonists, antagonists, and inhibitors. |

| Mass Spectrometry | Detection of covalent adducts between the ligand and the protein. | Determines if the mechanism of action involves irreversible covalent bond formation. |

Future Perspectives and Emerging Research Directions for 1 Pent 4 Yn 1 Yl 1h Indole Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has traditionally involved methods that are often resource-intensive and can generate significant waste. rug.nl A key future direction is the development of greener synthetic routes to 1-(Pent-4-yn-1-yl)-1H-indole and its derivatives. This involves several key principles of green chemistry:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) are a prime example of this, offering the potential to assemble complex indole structures in a single step from simple precursors. rug.nl

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials, such as formic acid, which can be derived from renewable resources. rug.nl

Benign Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like ethanol (B145695). rug.nl

Catalysis: Employing catalytic methods, particularly those that avoid the use of heavy metals, to reduce waste and improve reaction efficiency. acs.org

One innovative approach involves a two-step reaction starting from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, which proceeds under mild conditions in ethanol without a metal catalyst. rug.nl Such methods significantly improve the ecological footprint compared to traditional syntheses. rug.nl

Integration with Automated Synthesis and Flow Chemistry Platforms for Scalability

To accelerate the discovery and optimization of reactions involving this compound, automated synthesis and flow chemistry platforms are becoming increasingly crucial. nih.govresearchgate.net These technologies offer several advantages over traditional batch synthesis:

Precise Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents. nih.govresearchgate.net

Scalability: Reactions developed in flow can often be easily scaled up for industrial production. mdpi.com

High-Throughput Screening: Automated platforms enable the rapid synthesis and screening of large libraries of derivatives, accelerating the identification of compounds with desired properties. nih.gov

For instance, the use of continuous flow microreactors has been successfully demonstrated for the multi-step synthesis of complex indole derivatives, achieving high yields in very short reaction times. nih.gov This approach is particularly attractive for producing libraries of analogues for biological screening. nih.gov

Exploration of Novel Reactivity via Non-Traditional Catalytic Systems

The terminal alkyne of this compound is a versatile functional group that can participate in a wide array of chemical transformations. Future research will likely focus on exploring novel catalytic systems to unlock new reactivity patterns. This includes:

Non-Noble Metal Catalysis: While precious metals like palladium and rhodium have been extensively used in indole synthesis and functionalization, there is a growing interest in developing catalytic systems based on more abundant and less expensive metals like nickel and cobalt. rsc.orgresearchgate.netnih.gov Nickel-catalyzed alkyne annulations, for example, provide a step-economical route to decorated indoles. rsc.org

Photocatalysis: Light-mediated reactions offer a green and efficient way to activate molecules. A novel catalyst system for the hydrostannation of alkynes has been developed using a diruthenium complex activated by household fluorescent light, highlighting the potential of photochemistry in this area. nih.gov

Frustrated Lewis Pairs (FLPs): The use of FLPs, which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, can enable unique bond activation pathways. Borane catalysts, for instance, have been shown to mediate the direct C3-alkylation of indoles. acs.org

These non-traditional catalytic approaches will be instrumental in developing new methods for the functionalization of the alkyne and indole core of this compound.

Advanced Functionalization for Applications in Materials Science and Supramolecular Chemistry

The unique structure of this compound makes it an attractive building block for the construction of advanced materials and supramolecular assemblies. The terminal alkyne can serve as a handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient covalent linkage of the indole unit to other molecules or surfaces.

Future research in this area could involve:

Polymer Synthesis: Incorporating the this compound moiety into polymers to create materials with tailored electronic or optical properties.

Self-Assembled Monolayers (SAMs): Attaching the molecule to surfaces to modify their properties, for example, in the development of sensors or electronic devices.

Supramolecular Cages and Architectures: Using the directional bonding capabilities of the indole and the reactivity of the alkyne to construct complex, three-dimensional structures with potential applications in host-guest chemistry or catalysis.

The synthesis of highly functionalized 1H-indole-2-carbonitriles through cross-coupling reactions demonstrates the potential for creating complex indole-based structures that can serve as precursors for advanced materials. nih.gov

Computational Design and Predictive Modeling for Directed Synthesis and Functional Discovery

As the complexity of molecular design increases, computational tools are becoming indispensable for predicting molecular properties and guiding synthetic efforts. For this compound chemistry, computational approaches can be applied to:

Predict Reaction Outcomes: Use quantum mechanical calculations to understand reaction mechanisms and predict the regioselectivity and stereoselectivity of transformations involving the alkyne and indole moieties.

Design Novel Catalysts: Employ computational screening to identify promising new catalysts for specific reactions, reducing the experimental effort required. researchgate.net

Predict Material Properties: Model the electronic and optical properties of polymers and other materials derived from this compound to guide the design of new functional materials.

Drug Discovery: Utilize molecular docking and molecular dynamics simulations to predict the binding of indole derivatives to biological targets, aiding in the design of new therapeutic agents. nih.govnih.gov

The integration of high-performance computing, machine learning, and structural bioinformatics is poised to accelerate the design and discovery of new molecules and materials based on the this compound scaffold. llnl.gov

Q & A

Basic: What are the standard synthetic routes for preparing 1-(Pent-4-yn-1-yl)-1H-indole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound is typically synthesized via N-alkylation of indole using a propargyl bromide derivative. A general procedure involves:

- Reacting 1H-indole with pent-4-yn-1-yl bromide in a polar aprotic solvent (e.g., DMSO or DMF) under inert atmosphere.

- Using sodium hydride (NaH) as a base to deprotonate the indole nitrogen, facilitating nucleophilic substitution .

- Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the product.

Optimization Tips:

- Temperature control : Maintain 0–5°C during base addition to minimize side reactions.

- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to indole improves conversion .

- Solvent choice : DMSO enhances reaction kinetics compared to DMF due to its superior solvation of NaH .

Advanced: How can conflicting NMR spectral data for this compound derivatives be resolved during structural elucidation?

Methodological Answer:

Discrepancies in 1H/13C NMR shifts often arise from conformational flexibility or solvent effects. To address this:

Variable Temperature (VT) NMR : Perform experiments at low temperatures (e.g., –40°C) to "freeze" rotamers and simplify splitting patterns .

DFT Calculations : Compare experimental chemical shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

2D NMR Techniques : Use HSQC and HMBC to correlate proton-carbon connectivity, especially for overlapping signals in the alkyne/indole region .

Example : In JWH-210 (a structurally similar indole derivative), HMBC confirmed the alkyne-indole linkage via correlations between the pentyl chain protons and the indole C3 carbon .

Advanced: What experimental strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in cannabinoid receptor binding?

Methodological Answer:

To probe SAR for cannabinoid receptors (CB1/CB2):

Radioligand Displacement Assays : Use [³H]CP-55,940 to measure binding affinity (Ki) of the compound against CB1/CB2. Include positive controls (e.g., WIN 55,212-2) .

Alkyl Chain Modifications : Synthesize analogs with varying chain lengths (e.g., pentyl vs. heptyl) and terminal substituents (e.g., fluorine, methyl groups) to assess steric/electronic effects .

Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with CB1’s hydrophobic binding pocket) to rationalize affinity trends observed in vitro .

Key Finding : In JWH-210, elongation of the N-alkyl chain from propyl to pentyl increased CB1 affinity by 20-fold, highlighting the role of hydrophobic interactions .

Basic: What spectroscopic and crystallographic methods are most reliable for confirming the purity and structure of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₃N) with mass accuracy <5 ppm .

- X-ray Crystallography : For crystalline derivatives, use SHELXL for refinement. Key metrics: R-factor <5%, and clear electron density maps for the alkyne moiety .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Example : A related compound, 1-butyl-3-(naphthoyl)indole, showed 99.8% purity via HPLC with a retention time of 12.3 min under these conditions .

Advanced: How can researchers design a robust experimental protocol to investigate metabolic stability of this compound in hepatic microsomes?

Methodological Answer:

Incubation Setup :

- Pooled human liver microsomes (0.5 mg/mL) in PBS (pH 7.4) with NADPH regeneration system.

- Test compound concentration: 1 µM, incubated at 37°C for 0–60 min .

Termination and Analysis :

- Quench reactions with ice-cold acetonitrile (1:2 v/v).

- Quantify parent compound depletion via LC-MS/MS (e.g., using a Triple Quad 6500+ system) .

Data Interpretation :

- Calculate half-life (t₁/₂) using the formula: , where is the elimination rate constant.

- Compare to control compounds (e.g., verapamil for high clearance) .

Advanced: What computational tools are effective for predicting the physicochemical properties and bioavailability of this compound?

Methodological Answer:

- SwissADME : Predict logP (octanol-water partition coefficient), topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance. For example, a logP >5 may indicate poor aqueous solubility .

- Molinspiration : Calculate drug-likeness scores based on hydrogen bond donors/acceptors and molecular weight.

- AutoDock Vina : Dock the compound into target receptors (e.g., CB1) to estimate binding energies and guide SAR .

Example : A docking study of JWH-018 (structurally similar) revealed a binding energy of –9.2 kcal/mol to CB1, correlating with its high experimental affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.